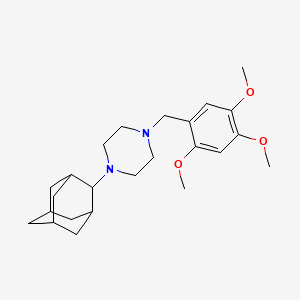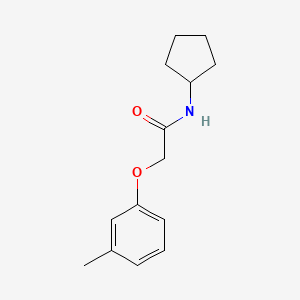![molecular formula C22H27NO2 B5821125 4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5821125.png)
4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized using various methods. The compound has been found to have a unique mechanism of action that makes it a promising candidate for use in various biochemical and physiological studies.
作用机制
The mechanism of action of 4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction, cognitive function, and memory formation. By inhibiting AChE, 4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine increases the level of acetylcholine in the brain, which could have potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine have been extensively studied. The compound has been found to enhance cholinergic neurotransmission, which could improve cognitive function and memory formation. Additionally, the compound has been found to have potential neuroprotective effects, which could have implications for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes the compound a valuable tool for studying the role of acetylcholine in various physiological processes. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to have cytotoxic effects at high concentrations, which could limit its use in certain experimental settings.
未来方向
There are several future directions for research involving 4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine. One area of research involves the development of more potent and selective inhibitors of acetylcholinesterase. Additionally, the compound could be used in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to explore the potential neuroprotective effects of the compound and its implications for the treatment of neurological disorders.
Conclusion
In conclusion, 4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine is a promising compound that has potential applications in various scientific research areas. The compound has a unique mechanism of action that makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, more research is needed to fully understand the compound's potential therapeutic effects and its limitations in experimental settings.
合成方法
Several methods have been used to synthesize 4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine. One of the most commonly used methods involves the reaction of 4-benzylpiperidine with 2,4-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain the pure compound.
科学研究应用
4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine has been used in various scientific research applications. One of the most promising areas of research involves the study of the compound's mechanism of action. The compound has been found to act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine has the potential to enhance cholinergic neurotransmission, which could have implications for the treatment of various neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17-8-9-21(18(2)14-17)25-16-22(24)23-12-10-20(11-13-23)15-19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZGBNKGOSAGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)



![3-[(3-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5821109.png)
![methyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5821117.png)
![N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5821120.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)